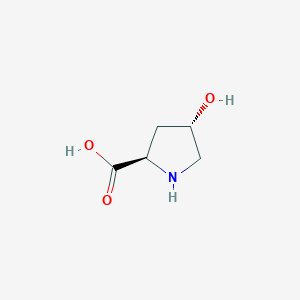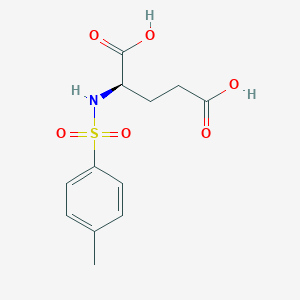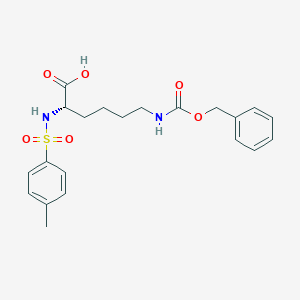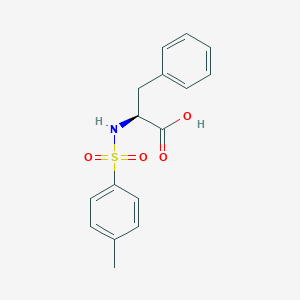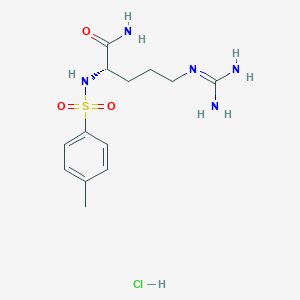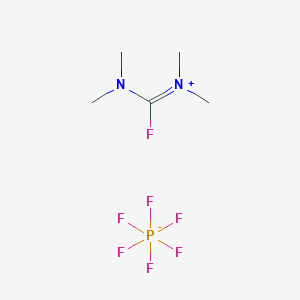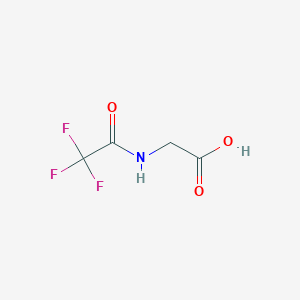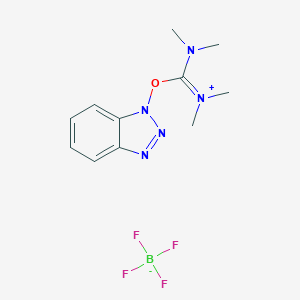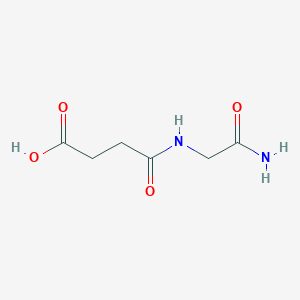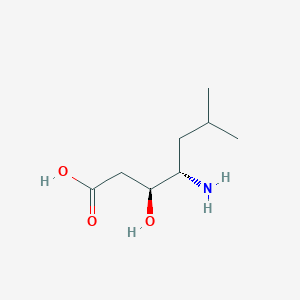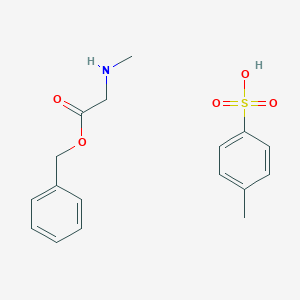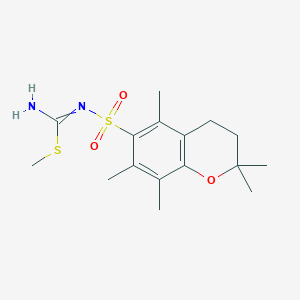
Pmc-S-メチルイソチオ尿素
概要
説明
Pmc-S-methylisothiourea is a chemical compound used primarily as a reagent for guanylation of primary, secondary, and aryl amines. The Pmc group is stable to most organometallics, bases, and hydrogenolysis, but requires more vigorous conditions for removal, thus providing orthogonal protection to standard Z, Boc, and Fmoc protection strategies .
科学的研究の応用
Pmc-S-methylisothiourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for guanylation in organic synthesis.
Biology: Employed in studies involving nitric oxide synthase inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions such as renal ischemia and osteoarthritis.
Industry: Utilized in the synthesis of various chemical intermediates and pharmaceuticals .
作用機序
Target of Action
Pmc-S-methylisothiourea (SMT) primarily targets inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. In particular, excessive production of NO via iNOS is associated with conditions such as renal ischemia-reperfusion injury .
Mode of Action
SMT acts as a selective inhibitor of iNOS . By inhibiting iNOS, SMT reduces the production of NO. This modulation of NO levels can influence various cellular processes, particularly those involving inflammatory responses .
Biochemical Pathways
The inhibition of iNOS by SMT affects the nitric oxide synthesis pathway . Under normal conditions, iNOS catalyzes the production of NO from L-arginine. This can lead to downstream effects on various cellular processes, including inflammation and vasodilation .
生化学分析
Biochemical Properties
Pmc-S-methylisothiourea is known to be a reagent for guanylation of primary, secondary, and aryl amines
Cellular Effects
It has been used in studies related to nitric oxide synthase (iNOS) inhibition . In these studies, Pmc-S-methylisothiourea was shown to have effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pmc-S-methylisothiourea has been studied as an inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. By inhibiting iNOS, Pmc-S-methylisothiourea can potentially influence the production of nitric oxide and thereby exert its effects at the molecular level.
Dosage Effects in Animal Models
In animal models, Pmc-S-methylisothiourea has been studied for its effects on conditions such as septic shock and renal ischemia
準備方法
Synthetic Routes and Reaction Conditions
Pmc-S-methylisothiourea can be synthesized through the reaction of thiourea derivatives with methylating agents. One common method involves the use of S-methylisothiourea as a guanidylating agent. This process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .
Industrial Production Methods
Industrial production methods for Pmc-S-methylisothiourea often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include the use of coupling reagents or metal-catalyzed guanidylation to achieve high yields and purity .
化学反応の分析
Types of Reactions
Pmc-S-methylisothiourea undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Pmc group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reaction conditions typically involve the use of a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted guanidines, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
類似化合物との比較
Similar Compounds
S-methylisothiourea: A closely related compound with similar guanidylating properties.
S-(2-fluoroethyl)isothiourea: Another derivative used in similar applications, particularly in positron emission tomography tracers.
N,N′,N″-trisubstituted guanidines: These compounds also serve as guanidylating agents and have similar chemical properties.
Uniqueness
Pmc-S-methylisothiourea is unique due to its stability under various conditions and its ability to provide orthogonal protection in synthetic strategies. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are required .
特性
IUPAC Name |
methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHUGFRYEKXPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


